N-methyl-bis-(chlorocarbonyl)-amine

Description

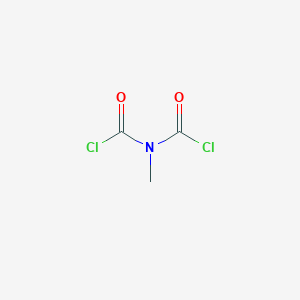

Structure

3D Structure

Properties

IUPAC Name |

N-carbonochloridoyl-N-methylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl2NO2/c1-6(2(4)7)3(5)8/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLVKRFCNWGTIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297389 | |

| Record name | N-Methylimidodicarbonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23197-35-5 | |

| Record name | N-Methylimidodicarbonic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23197-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylimidodicarbonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl Bis Chlorocarbonyl Amine and Analogues

Strategies for the Direct Formation of Bis(chlorocarbonyl)amines

The direct introduction of two chlorocarbonyl groups onto a nitrogen atom is a primary strategy for the synthesis of bis(chlorocarbonyl)amines. This is most commonly achieved through the use of phosgene (B1210022) and its safer, solid derivatives.

Carbonylation with Phosgene and its Derivatives (e.g., Triphosgene (B27547), Bis(trichloromethyl) Carbonate)

Phosgene (COCl₂) is a highly reactive and effective reagent for the synthesis of carbamoyl (B1232498) chlorides. The reaction of phosgene with a primary amine, such as methylamine (B109427), can lead to the formation of the corresponding isocyanate. doubtnut.comwikipedia.org The reaction proceeds through the initial formation of a carbamoyl chloride, which can then be further reacted or can eliminate hydrogen chloride to form the isocyanate. nih.govnih.gov The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of phosgene, followed by the elimination of a chloride ion. A subsequent deprotonation by a base, such as pyridine, neutralizes the resulting ammonium (B1175870) salt. wikipedia.org

Due to the extreme toxicity of phosgene gas, safer alternatives like diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are often preferred in laboratory settings. nih.gov Triphosgene, a stable crystalline solid, can be considered as a solid source of three equivalents of phosgene. youtube.com The reaction of triphosgene with amines in the presence of a base like triethylamine (B128534) can be used to generate isocyanates or carbamoyl chlorides. nih.gov For instance, the reaction of a dihydroimidazole (B8729859) with triphosgene and catalytic 2,6-lutidine selectively functionalizes the dihydroimidazole core to furnish a carbamoyl chloride in high yields. nih.gov

A specific example related to the target compound is the synthesis of N-methylcarbamoyl-N-methylcarbamoyl chloride from sym-dimethylurea and phosgene. In this procedure, a cold suspension of sym-dimethylurea in dichloroethane is treated with a cold solution of phosgene in the same solvent. The reaction mixture is stirred at room temperature and then heated to 80°C to yield the desired carbamoyl chloride.

| Reactants | Reagents | Solvent | Conditions | Product |

| sym-Dimethylurea | Phosgene | Dichloroethane | 1. Cold, then 1 hr at room temp. 2. 1 hr at 80°C | N-Methylcarbamoyl-N-methylcarbamoyl chloride |

Table 1: Synthesis of N-Methylcarbamoyl-N-methylcarbamoyl chloride

Chloroformylation Approaches for Amine Functionalities

Chloroformylation of amines provides another direct route to carbamoyl chlorides. This can be achieved using reagents like ethyl chloroformate. For example, the reaction of beta-methylamino-L-alanine with ethyl chloroformate is used to derivatize the amino acid for gas chromatography/mass spectrometry (GC/MS) analysis. nih.gov While this example illustrates the principle of chloroformylation, specific examples leading to N-methyl-bis-(chlorocarbonyl)-amine are not readily found in the literature. The general strategy would involve the reaction of methylamine with two equivalents of a chloroformylating agent, though controlling the reaction to achieve the bis-functionalized product without significant side reactions can be challenging.

Construction of N-Methylated Amine Precursors for Subsequent Functionalization

An alternative approach to synthesizing this compound involves the initial preparation of an N-methylated precursor, which is then functionalized in a subsequent step. Various methods exist for the N-methylation of amines.

One common method involves reductive amination. For instance, aldehydes and ketones can be reacted with methylamine in the presence of titanium(IV) isopropoxide, followed by reduction with sodium borohydride (B1222165) to yield N-methyl secondary amines. mdma.ch Another approach utilizes methanol (B129727) as the C1 source in a ruthenium-catalyzed N-methylation of amines via a borrowing-hydrogen strategy. acs.orgresearchgate.net This method is considered environmentally friendly due to the use of methanol. More recently, a solvent-free procedure for the N-methylation of secondary amines has been developed using a vibrational ball mill, with formalin as the methylating agent and sodium triacetoxyborohydride (B8407120) as the reducing agent. mostwiedzy.pl

A particularly relevant method for creating precursors for subsequent acylation is the N-methylation of N-acyl and N-carbamoyl amino acids using sodium hydride and methyl iodide. monash.edu This method has been widely applied for the synthesis of N-methyl amino acids. Additionally, acyl azide (B81097) derivatives can be transformed into N-methylamines using methanol as the C1 source through a one-pot Curtius rearrangement and borrowing hydrogen methodology, catalyzed by a ruthenium(II) complex. nih.gov

| Amine Type | Methylating Agent | Catalyst/Reagent | Conditions | Product Type |

| Primary/Secondary Amines | Methanol | Ruthenium Complex | High Temperature | N-Methylated Amines |

| Secondary Amines | Formalin | Sodium Triacetoxyborohydride | Ball Milling (Solvent-free) | N-Methylated Amines |

| N-Acyl/Carbamoyl Amino Acids | Methyl Iodide | Sodium Hydride | Elevated Temperature | N-Methyl Amino Acids |

| Acyl Azides | Methanol | Ruthenium(II) Complex | One-pot | N-Methylamines |

Table 2: Selected Methods for the Synthesis of N-Methylated Amine Precursors

Indirect Synthetic Routes to Related Bis-Functionalized Carbamates and Ureas

Indirect routes offer alternative pathways to structures related to this compound, such as bis-functionalized carbamates and ureas. These methods often involve the use of different bifunctional reagents.

Reactions of Bis(chlorocarbonyl)disulfane with Amines and Silylated Amines

Bis(chlorocarbonyl)disulfane is a useful reagent for the synthesis of 1,2,4-dithiazolidine-3,5-diones, also known as dithiasuccinoyl (Dts)-amines. While the direct reaction of bis(chlorocarbonyl)disulfane with primary amines often fails to produce the desired heterocyclic product, a successful high-yield preparation has been developed using bis(trimethylsilyl)amines. nih.govumn.edu This method leverages the trimethylsilyl (B98337) group as a "large proton," facilitating the desired cyclization. The reaction of bis(chlorocarbonyl)disulfane with a bis(silylated) primary amine, such as N,N-bis(trimethylsilyl)methylamine, would be a plausible route to the corresponding Dts-methylamine. The reaction is typically carried out in a solvent like deuterated chloroform (B151607) and can be monitored by NMR. umn.edu The initial monoacylation is followed by a rate-limiting unimolecular cyclization to form the Dts-amine product. umn.edu

Acylation with Chloroacetyl Chloride and Analogous Acid Chlorides

Chloroacetyl chloride is a versatile bifunctional reagent used in the synthesis of various heterocyclic compounds and as a precursor for further functionalization. researchgate.net The reaction of chloroacetyl chloride with amines is a common method for preparing N-substituted chloroacetamides. sphinxsai.comresearchgate.net For example, N-methyl-2-chloroacetamide can be synthesized by reacting chloroacetyl chloride with methylamine. ontosight.ai

A notable example of bis-acylation involves the reaction of 4-aminobenzohydrazide (B1664622) with chloroacetyl chloride in DMF with potassium carbonate, which unexpectedly leads to the formation of a bis-substituted chloroacetamide through double chloroacetylation at both the primary aromatic amine and the hydrazide amino group. scielo.org.za This demonstrates the potential for chloroacetyl chloride to achieve bis-acylation on suitable substrates. The resulting bis-chloroacetamide can then be used as a precursor for the synthesis of new bis-sulfide compounds by reacting it with various sulfur nucleophiles. scielo.org.za

| Amine/Hydrazide | Acylating Agent | Solvent/Base | Product |

| Methylamine | Chloroacetyl Chloride | Not specified | N-Methyl-2-chloroacetamide |

| 4-Aminobenzohydrazide | Chloroacetyl Chloride | DMF/K₂CO₃ | N'-(4-(2-chloroacetamido)benzoyl)-2-chloroacetohydrazide |

| Aminopyrimidine derivatives | Chloroacetyl Chloride | Acetonitrile | 2-Chloro-N-(pyrimidin-2-yl)acetamide derivatives |

Table 3: Examples of Acylation with Chloroacetyl Chloride

Reaction Pathways and Mechanistic Investigations of N Methyl Bis Chlorocarbonyl Amine Systems

Nucleophilic Attack and Subsequent Transformations at Carbonyl Centers

The primary reaction pathway for N-methyl-bis-(chlorocarbonyl)-amine involves nucleophilic attack at its two electrophilic carbonyl centers. The chlorocarbonyl group is analogous to an acyl chloride, rendering the carbonyl carbon highly susceptible to attack by nucleophiles due to the strong electron-withdrawing effects of both the chlorine and the nitrogen-carbonyl system.

The mechanism of these reactions is highly dependent on the solvent and the nature of the nucleophile. In polar, ionizing solvents, the reaction can proceed through a dissociative, SN1-type mechanism. This involves the slow departure of the chloride ion to form a highly reactive N-methyl-N-(chlorocarbonyl)carbamoyl cation intermediate, which is then rapidly captured by a nucleophile. However, studies on analogous N,N-dialkylcarbamoyl chlorides suggest that a bimolecular pathway is also common, especially with stronger nucleophiles or in less polar solvents nih.gov. For this compound, reaction with a potent nucleophile would likely follow a bimolecular addition-elimination mechanism at the carbonyl carbon.

A wide array of nucleophiles can react with the chlorocarbonyl centers, leading to a diverse range of products. The reaction can be either a mono-substitution or a di-substitution, depending on the stoichiometry and reactivity of the nucleophile. For instance, reaction with a primary or secondary amine would lead to the formation of urea (B33335) derivatives, while reaction with an alcohol would yield carbamates.

Table 1: Predicted Products from Nucleophilic Attack on this compound

| Nucleophile (Nu-H) | Mono-substituted Product | Di-substituted Product |

| Primary Amine (R-NH₂) | N-methyl-N-(chlorocarbonyl)-N'-alkylurea | N,N'-dialkyl-N-methyl-imidodicarbonic diamide |

| Secondary Amine (R₂NH) | N-methyl-N-(chlorocarbonyl)-N',N'-dialkylurea | N,N,N',N'-tetraalkyl-N-methyl-imidodicarbonic diamide |

| Alcohol (R-OH) | Alkyl (chlorocarbonyl)(methyl)carbamate | Dialkyl methylimidodicarbonate |

| Water (H₂O) | (Chlorocarbonyl)(methyl)carbamic acid (unstable) | N-Methyl-imidodicarbonic acid (unstable) |

| Thiol (R-SH) | S-Alkyl (chlorocarbonyl)(methyl)thiocarbamate | O,O'-Dialkyl methylimidodithiocarbonate |

This table presents predicted products based on the known reactivity of carbamoyl (B1232498) chlorides. The stability of the products may vary.

Research on similar compounds, such as N,N-dimethylcarbamoyl chloride, shows that the rate of reaction is significantly influenced by the substituents on the nitrogen atom. An electron-withdrawing group, like the second chlorocarbonyl group in this molecule, is expected to decrease the rate of an SN1-type solvolysis by destabilizing the carbamoyl cation intermediate nih.gov.

Intramolecular Cyclization Reactions Involving Bis(chlorocarbonyl) Amine Scaffolds

The bifunctional nature of this compound makes it a potential precursor for the synthesis of heterocyclic compounds through intramolecular or intermolecular cyclization reactions. While direct studies on the cyclization of this specific compound are not prevalent, the principles can be inferred from related bis(haloalkyl)amines, such as nitrogen mustards dtic.mil.

For an intramolecular cyclization to occur, a reaction would need to be initiated that connects the two carbonyl groups. This is unlikely to happen spontaneously. However, in the presence of a dinucleophile, such as a diamine or a diol, the this compound can act as a scaffold to form a heterocyclic ring system. For example, reaction with ethylenediamine (B42938) could potentially lead to the formation of a seven-membered diazepane-dione ring.

The reaction mechanism would involve a sequential intermolecular nucleophilic substitution. The first nucleophilic group of the dinucleophile would attack one carbonyl carbon, forming an intermediate. The second nucleophilic group would then attack the remaining chlorocarbonyl group, completing the cyclization.

In a related context, studies on N-methyl-bis(2-chloroethyl)amine (HN-2) show a propensity for cyclization, although this involves the formation of a highly reactive aziridinium (B1262131) ion through intramolecular attack of the nitrogen on the chloroethyl group dtic.mil. While the reactivity of the chlorocarbonyl group is different, this highlights the potential for molecules with a central nitrogen and two reactive side-chains to participate in cyclization reactions.

Stability and Degradation Profiles of this compound Linkages under Reaction Conditions

The stability of this compound is a critical factor in its handling and reaction chemistry. The chlorocarbonyl groups are highly susceptible to hydrolysis, which is the primary degradation pathway. This reactivity is characteristic of acyl chlorides and related carbamoyl chlorides.

In the presence of water, even atmospheric moisture, the chlorocarbonyl groups will hydrolyze to form carbamic acid functionalities, releasing hydrochloric acid. The initial product of hydrolysis at one carbonyl group would be (chlorocarbonyl)(methyl)carbamic acid. This species is likely to be unstable and could either decarboxylate or undergo further hydrolysis at the second carbonyl site. Complete hydrolysis would yield N-methyl-imidodicarbonic acid, which itself is expected to be unstable and likely decompose to methylamine (B109427) and carbon dioxide.

The degradation is analogous to that of nitrogen mustards like HN-2, which readily hydrolyze in aqueous environments to form diols (N-methyldiethanolamine) nih.gov. Similarly, this compound would be expected to degrade into polar, more stable compounds in the presence of nucleophilic reagents like water or alcohols nih.gov.

Table 2: Potential Degradation Products of this compound

| Condition | Primary Degradation Product(s) | Final Degradation Product(s) |

| Aqueous (Neutral) | N-Methyl-imidodicarbonic acid, HCl | Methylamine, Carbon Dioxide, Chloride ions |

| Aqueous (Acidic) | N-Methyl-imidodicarbonic acid, HCl | Methylammonium salt, Carbon Dioxide |

| Aqueous (Basic) | Methylimidodicarbonate salt | Methylamine, Carbonate |

| Anhydrous, Inert | Stable | N/A |

This table outlines the expected degradation pathways under various conditions based on the chemical properties of carbamoyl chlorides.

The rate of degradation would be significantly affected by the pH, temperature, and presence of catalysts. Acidic or basic conditions are expected to accelerate the hydrolysis of the chlorocarbonyl linkages.

Electrophilic and Nucleophilic Properties of the Nitrogen Center

The electronic properties of the central nitrogen atom in this compound are significantly different from those in simple alkylamines. In typical primary, secondary, or tertiary amines, the lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

However, in this compound, the nitrogen atom is bonded to two strongly electron-withdrawing carbonyl groups. The lone pair on the nitrogen is delocalized through resonance onto the oxygen atoms of both carbonyl groups. This resonance effect drastically reduces the electron density on the nitrogen atom, making it essentially non-basic and non-nucleophilic. Its reactivity is more akin to the nitrogen in an imide rather than an amine.

Consequently, reactions that typically involve the nitrogen lone pair in amines, such as alkylation or protonation at the nitrogen, are highly unfavorable for this compound. Attempts to perform reactions at the nitrogen center would likely result in attack at the more electrophilic carbonyl carbons instead. Studies on nitrogen mustards show that the nitrogen is a key site of reactivity, leading to cyclized ammonium (B1175870) salts dtic.mil. This contrasts sharply with this compound, where the electrophilic character is firmly located at the carbonyl carbons, not the nitrogen. The nitrogen atom's primary role is to modulate the reactivity of the attached carbonyl groups.

Emerging Research Avenues and Future Prospects in N Methyl Bis Chlorocarbonyl Amine Chemistry

Design of Green and Sustainable Synthetic Methodologies

There is no available literature describing green or sustainable synthetic routes specifically for N-methyl-bis-(chlorocarbonyl)-amine. While general principles of green chemistry exist for related processes, such as the use of phosgene (B1210022) surrogates like triphosgene (B27547) for chlorocarbonylation reactions, their application to the synthesis of this particular compound has not been documented in the retrieved sources.

Discovery of Unprecedented Reactivity Patterns

No studies detailing novel or unprecedented reactivity patterns for this compound were identified. Its reactivity is predicted by its functional groups—it would be expected to react readily with a wide range of nucleophiles—but specific, documented examples or unique reaction pathways are absent from the available research.

Development of Catalytic Systems for Selective Transformations

The search yielded no information on the development or application of catalytic systems for performing selective transformations on this compound. Research on catalytic N-alkylation, N-methylation, and amidation focuses on different substrates and reagents.

Due to the absence of specific research findings for this compound in the requested areas, it is not possible to generate the thorough, informative, and scientifically accurate article as instructed. The compound appears to be either highly obscure or not extensively studied in the context of modern chemical research.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents thermal degradation |

| Solvent | Anhydrous THF/DCM | Minimizes hydrolysis |

| Amine substrate | Bis(trimethylsilyl)amine | Reduces side reactions |

Advanced: How can competing side reactions during synthesis be systematically minimized?

Answer:

Competing side reactions (e.g., hydrolysis, over-chlorination) are mitigated through:

- Protecting group strategy : Use of trimethylsilyl (TMS) groups stabilizes reactive intermediates and prevents premature cyclization .

- Stepwise addition : Controlled addition of bis(chlorocarbonyl)disulfane to avoid localized exothermic reactions.

- In-line purification : Techniques like flash chromatography or recrystallization isolate intermediates before further functionalization.

Mechanistic Insight :

The TMS group in bis(trimethylsilyl)amines facilitates nucleophilic attack on bis(chlorocarbonyl)disulfane, forming a stable silyl intermediate that undergoes desilylation to yield the target compound. This stepwise mechanism avoids direct exposure of primary amines to harsh electrophiles .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR identify chlorocarbonyl groups (δ ~160–180 ppm for carbonyl carbons) and methylamine protons (δ ~2.5–3.5 ppm) .

- IR spectroscopy : Peaks at ~1700–1750 cm confirm carbonyl stretching.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H] ions).

- Elemental analysis : Confirms C, H, N, and Cl composition.

Q. Table 2: Key Spectral Signatures

| Technique | Key Peaks/Features |

|---|---|

| C NMR | 160–180 ppm (C=O), 40–50 ppm (N-CH) |

| IR | 1700–1750 cm (C=O stretch) |

| HRMS | m/z = [M+H] (calc. for CHClNO: 194.97) |

Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?

Answer:

this compound is sensitive to:

Q. Stability Protocol :

Q. Table 3: Degradation Pathways

| Condition | Degradation Products | Risk Level |

|---|---|---|

| Aqueous, pH < 7 | N-Methylamine, ClCOH | High (corrosive) |

| Thermal (>50°C) | CHCl, N-nitrosamines | Carcinogenic |

Advanced: What computational methods are suitable for predicting the compound’s reactivity in catalytic or biological systems?

Answer:

- Density Functional Theory (DFT) : Models electrophilic reactivity of chlorocarbonyl groups and nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., DNA alkylation in nitrogen mustard analogs) .

- QSAR models : Predict toxicity profiles based on chlorinated amine derivatives .

Case Study :

DFT studies on HN2 (a nitrogen mustard analog) reveal that the N-chlorocarbonyl group’s electrophilicity drives DNA crosslinking, supporting experimental mutagenicity data .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.